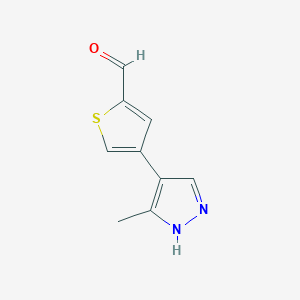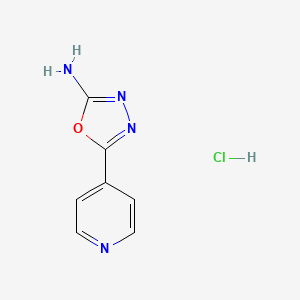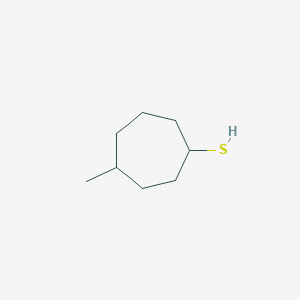
4-Methylcycloheptane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylcycloheptane-1-thiol is an organic compound with the molecular formula C8H16S. It is characterized by a seven-membered cycloalkane ring with a methyl group and a thiol group attached. Thiol groups are known for their strong, often unpleasant odors, and are commonly found in various sulfur-containing organic compounds .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylcycloheptane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, 4-methylcycloheptane can be reacted with thiourea to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of thioglycolic acid or other thiol-containing reagents. The process typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Methylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, molecular bromine, iodine.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, thioglycolic acid.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.
科学研究应用
4-Methylcycloheptane-1-thiol has several applications in scientific research:
作用机制
The mechanism of action of 4-Methylcycloheptane-1-thiol involves its thiol group, which can form strong bonds with various metal ions and proteins. This interaction can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The thiol group can also undergo redox reactions, influencing cellular redox states and signaling pathways .
相似化合物的比较
Cycloheptane-1-thiol: Lacks the methyl group, making it less sterically hindered.
4-Methylcyclohexane-1-thiol: Has a six-membered ring instead of a seven-membered ring, affecting its chemical properties and reactivity
Uniqueness: 4-Methylcycloheptane-1-thiol’s unique structure, with a seven-membered ring and a methyl group, provides distinct steric and electronic properties. These characteristics influence its reactivity and interactions with other molecules, making it valuable in specific chemical and industrial applications .
属性
分子式 |
C8H16S |
|---|---|
分子量 |
144.28 g/mol |
IUPAC 名称 |
4-methylcycloheptane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 |
InChI 键 |
HXJGKFASDTVXNN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(CC1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


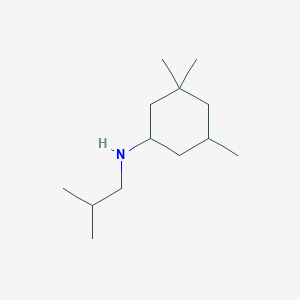
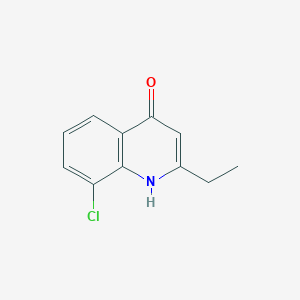
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
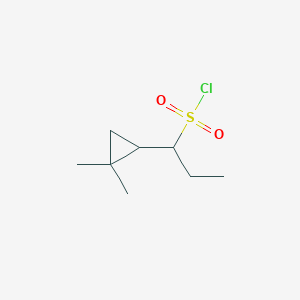
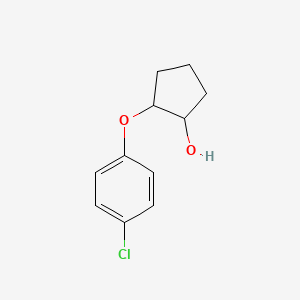
amino}butanoic acid](/img/structure/B13173878.png)
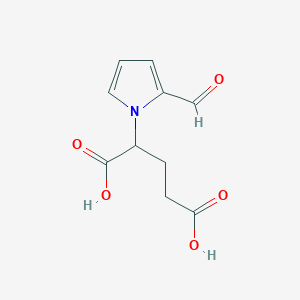
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
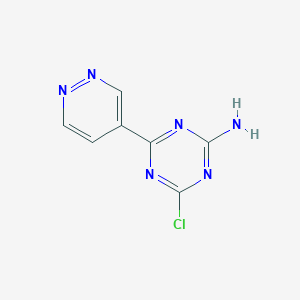
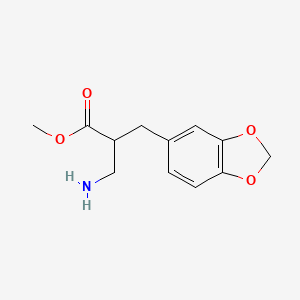
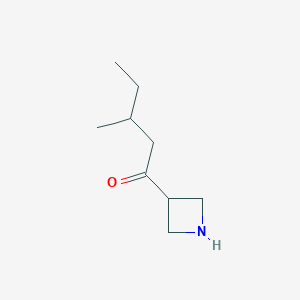
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
